3-Bromo-5-ethyl-2-fluorobenzaldehyde

Catalog No.
S6649222
CAS No.
891844-09-0
M.F
C9H8BrFO
M. Wt
231.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-ethyl-2-fluorobenzaldehyde

CAS Number

891844-09-0

Product Name

3-Bromo-5-ethyl-2-fluorobenzaldehyde

IUPAC Name

3-bromo-5-ethyl-2-fluorobenzaldehyde

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

InChI

InChI=1S/C9H8BrFO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-5H,2H2,1H3

InChI Key

KBMGKCHCYMBTMA-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C(=C1)Br)F)C=O

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)F)C=O

The exact mass of the compound 3-Bromo-5-ethyl-2-fluorobenzaldehyde is 229.97426 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 891844-09-0) is a highly functionalized, poly-substituted aromatic building block primarily utilized in the synthesis of complex pharmaceutical intermediates, such as functionalized benzo[b]thiophenes and indoles [1]. Featuring three distinct, orthogonally reactive sites—an electrophilic aldehyde, an SNAr-activated ortho-fluorine, and a cross-coupling-ready meta-bromine—this compound enables rapid, step-economic assembly of bicyclic heteroaromatic cores. The inclusion of a 5-ethyl group specifically caters to advanced structure-activity relationship (SAR) campaigns, offering precise lipophilic and steric tuning for enzyme pocket binding (e.g., TET2 inhibitors) [2]. For procurement teams and process chemists, sourcing this exact tetra-substituted scaffold eliminates the need for low-yielding, multi-step late-stage alkylation or halogenation, directly accelerating hit-to-lead and process development workflows.

Research Fit

1 Sequential orthogonal functionalization via Br, F, and ethyl handles
2 Regiospecific electrophilic substitution directed by substitution pattern
3 Building block for kinase inhibitor scaffold elaboration

Substituting 3-Bromo-5-ethyl-2-fluorobenzaldehyde with simpler analogs, such as 3-bromo-2-fluorobenzaldehyde or 3-bromo-5-methyl-2-fluorobenzaldehyde, introduces severe synthetic and pharmacological bottlenecks [1]. If the des-ethyl analog is procured, chemists must attempt to install the ethyl group later in the synthesis; however, regioselective alkylation of an advanced, electron-rich heteroaromatic core is notoriously difficult, often requiring highly sensitive directed metalation or resulting in complex, inseparable mixtures that drastically reduce overall yield. Furthermore, substituting the ortho-fluorine with a chlorine atom severely diminishes the rate of nucleophilic aromatic substitution (SNAr) required for heterocycle cyclization, necessitating harsher conditions that can degrade the sensitive aldehyde functionality [2]. Therefore, procuring this exact tetra-substituted compound is essential for maintaining process efficiency and ensuring the correct lipophilic profile in the final active pharmaceutical ingredient (API).

Substitution Risk

Regioisomer mismatch Altering halogen positions may shift electrophilic substitution outcome and synthetic route viability.
Non-fluorinated analog Lack of ortho-fluorine reduces lipophilicity and may alter reactivity profile in coupling reactions.
Missing ethyl group Absence of the 5-ethyl substituent changes steric hindrance, potentially affecting reaction selectivity.

Efficient One-Pot Synthesis of 7-Bromo-5-ethylbenzo[b]thiophene Scaffolds

3-Bromo-5-ethyl-2-fluorobenzaldehyde is structurally primed for the rapid construction of functionalized benzo[b]thiophene cores via a nucleophilic aromatic substitution (SNAr) and aldol condensation cascade [1]. When reacted with ethyl 2-mercaptoacetate under mild basic conditions, the ortho-fluorine is readily displaced, followed by cyclization with the aldehyde, delivering ethyl 7-bromo-5-ethylbenzo[b]thiophene-2-carboxylate in >56% yield in a single step. Attempting to achieve this exact 7-bromo-5-ethyl substitution pattern starting from the unalkylated baseline, 3-bromo-2-fluorobenzaldehyde, would require complex downstream functionalization, making this pre-functionalized building block a step-economic choice for inhibitor development.

Evidence DimensionBenzothiophene cascade cyclization yield & step efficiency
Target Compound Data56.3% yield of ethyl 7-bromo-5-ethylbenzo[b]thiophene-2-carboxylate in a single step
Comparator Or Baseline3-Bromo-2-fluorobenzaldehyde (requires ≥3 additional steps to install the 5-ethyl group post-cyclization)
Quantified DifferenceElimination of multi-step late-stage alkylation
ConditionsEthyl 2-mercaptoacetate, K2CO3, DMF, 50–70 °C

Procuring the pre-ethylated building block eliminates the need for challenging late-stage regioselective alkylations, significantly shortening the synthetic route to target APIs.

Nitration Regioselectivity
Class-level inference
Complete (>99:1) regioselectivity; nitration site determined by substitution pattern (Br, F, ethyl positions).
Impacts synthetic route design; regioisomer substitution leads to different intermediate.
Based on study of bromo-fluoro analogs [1]; verify for target compound.

Enhanced Electrophilic Activation for SNAr by Ortho-Fluorine

The presence of the fluorine atom ortho to the electron-withdrawing aldehyde group in 3-bromo-5-ethyl-2-fluorobenzaldehyde provides strong activation for nucleophilic aromatic substitution (SNAr), a critical step in heterocycle formation [1]. Fluorine is significantly more electronegative than chlorine, lowering the LUMO of the aromatic ring and accelerating the initial addition of nucleophiles such as thiols or amines. Compared to a hypothetical 2-chloro analog, the 2-fluoro derivative typically exhibits reaction rates that are orders of magnitude faster in SNAr reactions, allowing for milder conditions (e.g., 50 °C) that preserve the integrity of the aldehyde and bromine functionalities.

Evidence DimensionSNAr reactivity (leaving group ability in activated systems)
Target Compound DataRapid displacement at 50–70 °C
Comparator Or Baseline2-Chloro or des-fluoro analogs
Quantified DifferenceSubstantially lower activation energy and milder required reaction temperatures
ConditionsMild basic conditions (K2CO3, DMF)

The highly activated ortho-fluorine enables mild, selective nucleophilic substitutions without risking side reactions at the meta-bromine or aldehyde sites.

Lipophilicity (logP)
Direct comparison
Target: 3.555
Non-fluorinated analog: 2.963
Δ = +0.592
Higher partition coefficient may support membrane permeability studies; relevant for CNS probe design.
Computed values from vendor datasheets; experimental validation recommended.

Lipophilicity and Steric Tuning via the 5-Ethyl Group

In medicinal chemistry, particularly in the development of TET2 inhibitors, the substitution of an ethyl group at the 5-position provides a precise tuning of lipophilicity and steric bulk compared to methyl or unalkylated analogs [1]. The 5-ethyl group in 3-bromo-5-ethyl-2-fluorobenzaldehyde increases the calculated LogP by approximately 0.5 units relative to the 5-methyl analog, and 1.0 unit relative to the des-alkyl baseline (3-bromo-2-fluorobenzaldehyde). This precise hydrophobic expansion is critical for optimizing van der Waals interactions within the hydrophobic sub-pockets of target enzymes, directly translating to improved binding affinity in the final API.

Evidence DimensionCalculated Lipophilicity (cLogP) contribution
Target Compound Data+1.0 cLogP unit (relative to des-alkyl)
Comparator Or Baseline3-Bromo-2-fluorobenzaldehyde (baseline) and 3-Bromo-5-methyl-2-fluorobenzaldehyde (+0.5 cLogP unit)
Quantified DifferencePredictable increase in hydrophobicity for structure-activity relationship (SAR) optimization
ConditionsIn silico physicochemical property profiling

Selecting the 5-ethyl variant allows medicinal chemists to directly probe and exploit deeper or wider hydrophobic binding pockets that methyl or hydrogen substituents fail to optimally fill.

Boiling Point
Direct comparison
Target: 275.1 ± 40.0 °C
Regioisomer: 269.1 ± 40.0 °C
Δ = 6.0 °C
Supports GC and distillation-based purity differentiation between regioisomers.
Predicted values; confirm experimentally for analytical method development.

Chemoselective Orthogonality for Late-Stage Cross-Coupling

3-Bromo-5-ethyl-2-fluorobenzaldehyde offers a well-differentiated reactivity profile [1]. While the 2-fluoro position is primed for SNAr and the 1-aldehyde for condensation, the 3-bromo position remains inert under these mild conditions. Once the heterocycle (e.g., benzothiophene or indole) is formed, the bromine serves as a robust handle for late-stage palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). In contrast, using an iodo-analog could lead to premature dehalogenation or competitive oxidative addition during earlier synthetic steps, while a chloro-analog would require much harsher, less selective conditions for subsequent cross-coupling.

Evidence DimensionHalogen chemoselectivity and cross-coupling viability
Target Compound DataStable during SNAr/condensation; highly reactive in subsequent Pd-catalysis
Comparator Or Baseline3-Iodo (prone to premature reaction) or 3-Chloro (poor reactivity in standard cross-couplings) analogs
Quantified DifferencePredictable balance of stability during core synthesis and reactivity for late-stage diversification
ConditionsStandard multi-step heterocycle synthesis followed by Pd-catalyzed cross-coupling

The specific use of a bromine atom at the 3-position ensures a robust, predictable synthetic sequence, minimizing yield losses from unwanted side reactions or the need for specialized, expensive catalysts.

Fluorine Effect on BP
Direct comparison
Target (with F): 275.1 °C
Non-fluorinated: 276.3 °C
Δ ≈ -1.2 °C
Fluorine does not drastically alter volatility; distillation strategies remain applicable.
Target value predicted; comparator reported. Slight shift may aid identity confirmation.

Synthesis of TET2 Inhibitors and Epigenetic Modulators

3-Bromo-5-ethyl-2-fluorobenzaldehyde is a direct, critical precursor in the synthesis of pyrazolopyrimidine-based TET2 inhibitors [1]. Its specific substitution pattern allows for the rapid construction of the required 7-bromo-5-ethylbenzo[b]thiophene core, providing the necessary lipophilic interactions and cross-coupling handles required for high-affinity epigenetic target engagement.

Development of Lipophilic Benzo[b]thiophene-Based APIs

Beyond specific TET2 inhibitors, this compound serves as a foundational building block for any medicinal chemistry program requiring a benzo[b]thiophene core with enhanced lipophilicity [1]. The pre-installed 5-ethyl group ensures that downstream derivatives automatically benefit from increased hydrophobic pocket filling without the need for complex late-stage alkylation.

Modular Assembly of Poly-Functionalized Indole Cores

By substituting the thiol nucleophile with an amine derivative (e.g., an alpha-amino ester), the SNAr-aldol cascade can be redirected to synthesize heavily substituted indoles [1]. The highly activated ortho-fluorine ensures that these cyclizations proceed under mild conditions, preserving the 3-bromo handle for subsequent functionalization.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

In library synthesis and process development, the robust chemoselectivity of the 3-bromo position allows chemists to build the bicyclic core first, and then perform divergent Suzuki or Buchwald-Hartwig couplings to generate a wide array of final compounds [1]. This makes the building block ideal for high-throughput SAR screening campaigns.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold elaboration
Orthogonal handles for sequential Pd coupling, reduction, amination
Regioselective nitration and coupling sequence verification
Lipophilic probe design for CNS targets
Higher computed logP due to ortho-fluorine
Membrane permeability and ADME profile assessment
Agrochemical intermediate synthesis
Distinct electronic profile from Br/F/Et substitution
Bioactivity modulation and environmental fate studies
Regioisomeric purity assessment
Measurable boiling point difference from regioisomer
GC/HPLC method development for regioisomer quantification

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

229.97426 g/mol

Monoisotopic Mass

229.97426 g/mol

Heavy Atom Count

12

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